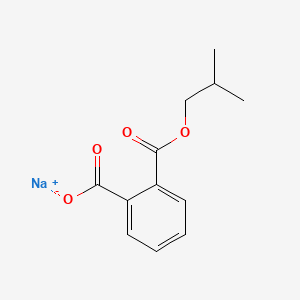

Sodium isobutyl phthalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

93762-14-2 |

|---|---|

Molecular Formula |

C12H13NaO4 |

Molecular Weight |

244.22 g/mol |

IUPAC Name |

sodium;2-(2-methylpropoxycarbonyl)benzoate |

InChI |

InChI=1S/C12H14O4.Na/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14;/h3-6,8H,7H2,1-2H3,(H,13,14);/q;+1/p-1 |

InChI Key |

REWQYEQHPFDJHO-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis and Derivatization of Isobutyl Phthalate Compounds

Esterification Reaction Pathways in Isobutyl Phthalate (B1215562) Formation

The primary industrial route for synthesizing diisobutyl phthalate (DIBP) is the esterification of phthalic anhydride (B1165640) with isobutanol. wikipedia.orgatamanchemicals.com This reaction proceeds in a two-step sequence. The initial step involves the rapid and irreversible formation of the monoester, monoisobutyl phthalate (MIBP), from the reaction of one molecule of phthalic anhydride with one molecule of isobutanol. researchgate.netresearchgate.netwikipedia.org

C₆H₄(CO)₂O + CH₂(CH₃)₂CHCH₂OH → C₆H₄(CO₂CH₂CH(CH₃)₂)(CO₂H) wikipedia.org

This is followed by a second, slower esterification step where the MIBP reacts with another molecule of isobutanol to form the diester, diisobutyl phthalate (DIBP), and water as a byproduct. wikipedia.orgresearchgate.netresearchgate.netwikipedia.org This second stage is reversible and typically requires a catalyst to proceed at an industrially viable rate. researchgate.netwikipedia.orgaip.org

C₆H₄(CO₂CH₂CH(CH₃)₂)(CO₂H) + CH₂(CH₃)₂CHCH₂OH ⇌ C₆H₄(CO₂CH₂CH(CH₃)₂)₂ + H₂O wikipedia.org

Catalytic Systems and Kinetic Investigations in Isobutyl Phthalate Production

Various catalytic systems have been developed to enhance the efficiency of DIBP synthesis. The choice of catalyst significantly influences reaction conditions, yield, and environmental impact. wikipedia.org

Homogeneous Catalysts:

Sulfuric Acid (H₂SO₄): A traditional and widely used strong acid catalyst. wikipedia.orgatamanchemicals.com It is inexpensive and effective but suffers from drawbacks such as causing side reactions, corrosion of equipment, and difficulties in separation from the product mixture, leading to environmental concerns. google.com Using sulfuric acid, the DIBP synthesis can achieve a yield of around 61%. wikipedia.orgatamanchemicals.com

Methane Sulfonic Acid: Another strong acid catalyst investigated for this process. researchgate.net

p-Toluene Sulfonic Acid (p-TSA): Also used as an acid catalyst in esterification reactions. researchgate.net

Heterogeneous Catalysts: These catalysts offer advantages such as easy separation from the reaction mixture, potential for reuse, and reduced environmental waste. wikipedia.orgatamanchemicals.com

Sulfonated Graphene: This solid acid catalyst demonstrates high activity, achieving yields of up to 95%. wikipedia.orgatamanchemicals.com It can be easily recovered by filtration and reused multiple times without a significant loss in performance, making it an environmentally friendlier alternative. wikipedia.orgatamanchemicals.com

Lewis Acids (e.g., Iron(III) chloride - FeCl₃): These catalysts can operate at lower temperatures (50-100 °C) and provide a yield of 86%. wikipedia.orgatamanchemicals.com

Amphoteric Catalysts: Many modern industrial producers utilize amphoteric catalysts, such as those based on tin or titanium. nih.govfascat.com These systems operate at higher temperatures (around 200°C), which minimizes side reactions and allows for the recycling of unreacted alcohol without purification. nih.gov They can achieve conversions to the diester of over 99.5%. nih.gov

Other Solid Acid Catalysts: Systems like heteropoly acids and aluminum oxide have also been employed. google.comscispace.com Sulfamic acid has been shown to be an effective catalyst, achieving 89% conversion under optimized conditions. cwejournal.orgsemanticscholar.org

Kinetic studies reveal that the first step of the reaction, the formation of the monoester, is very fast. researchgate.netresearchgate.net The second step, the conversion of the monoester to the diester, is the rate-determining step and is relatively slow. researchgate.netresearchgate.net Investigations have shown that this second reaction follows first-order kinetics with respect to the concentration of the monoisobutyl phthalate and is independent of the alcohol concentration. researchgate.netresearchgate.netresearchgate.net The activation energy for the esterification of phthalic anhydride with isobutanol using a sulfuric acid catalyst has been calculated to be 79.2 kJ/mol. researchgate.netresearchgate.net

| Catalyst Type | Specific Catalyst | Operating Temperature (°C) | Reported Yield (%) | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 120-150 | 61 | Inexpensive, effective; Causes corrosion and side reactions, difficult to separate. wikipedia.orgatamanchemicals.comaip.orggoogle.com |

| Heterogeneous (Solid Acid) | Sulfonated Graphene | Not specified | 95 | Easily separated, reusable, environmentally friendly. wikipedia.orgatamanchemicals.com |

| Heterogeneous (Lewis Acid) | Iron(III) chloride (FeCl₃) | 50-100 | 86 | Operates at lower temperatures. wikipedia.orgatamanchemicals.com |

| Heterogeneous (Amphoteric) | Tin or Titanium-based | ~200 | >99.5 | Minimizes side reactions, high conversion rate. nih.gov |

| Heterogeneous (Solid Acid) | Sulfamic Acid | 130-180 | ~89 | Eco-friendly solid acid catalyst. cwejournal.orgsemanticscholar.org |

Recovery and Repurposing of Isobutyl Phthalate from Industrial Waste Streams

The presence of phthalates in industrial wastewater necessitates effective methods for their removal and recovery, driven by both environmental regulations and economic incentives. nih.gov

One approach involves recovering the core chemical structure from the waste stream for resynthesis. For instance, a method has been developed to treat plasticizer production wastewater by adding sulfuric acid. google.com This process hydrolyzes the phthalate esters or their salts in the wastewater, causing phthalic acid to precipitate out. google.com The recovered phthalic acid can then be separated and reacted with isobutanol to synthesize new diisobutyl phthalate, creating a closed-loop recycling process. google.com Similarly, phthalic anhydride residue, a byproduct from the oxidation of naphthalene (B1677914) or o-xylene, can be directly esterified with isobutanol to produce DIBP, achieving a recovery rate of over 95%. scispace.comgoogle.com

Another advanced strategy focuses on the catalytic transformation of waste phthalate esters into different, valuable chemical products. kuleuven.bersc.org Research has demonstrated a one-pot hydrolysis-decarboxylation process that converts phthalate plasticizers extracted from real plastic waste into benzoic acid with yields greater than 99%. kuleuven.be This process utilizes inexpensive catalysts like copper(I) oxide (Cu₂O) and H-beta zeolite in water. kuleuven.be The resulting benzoic acid can then be esterified to produce alternative benzoate (B1203000) plasticizers. kuleuven.be

For the removal of phthalates from aqueous effluent, adsorption is a highly efficient technique. nih.gov Advanced adsorbents, such as magnetic nanoparticles coated with silica (B1680970) and functionalized with both hydrophilic and lipophilic groups, have shown exceptional performance in removing dibutyl phthalate (a related compound) from various water matrices, including industrial wastewater. nih.gov Solid-phase extraction (SPE) is another effective technique for isolating phthalates from water samples for analysis and potential recovery. mdpi.comresearchgate.net This method uses a solid sorbent to capture the phthalate esters from the liquid phase, after which they can be eluted with a solvent. researchgate.netjournals.co.za

Environmental Occurrence and Spatiotemporal Distribution of Phthalate Esters, with Specific Attention to Isobutyl Phthalate Analogues

Prevalence and Concentration Profiles in Aquatic Ecosystems

PAEs are frequently detected in aquatic environments, entering through various pathways including industrial and municipal wastewater discharge, runoff from agricultural and urban areas, and atmospheric deposition nih.gov. Their distribution and concentration in aquatic ecosystems are influenced by their physicochemical properties, such as water solubility and octanol-water partition coefficient frontiersin.org.

Phthalate (B1215562) esters are commonly found in surface waters, including rivers, lakes, and marine environments, with concentrations varying significantly depending on the proximity to pollution sources.

Rivers: Studies have consistently detected various phthalate esters in river water. For instance, in the Kaveri River in India, total phthalate concentrations in water samples ranged from 313 to 1,640 ng/L nih.gov. In the middle-lower Hanjiang River in China, the total concentration of six PAEs ranged from 592 to 2,750 ng/L nih.gov. A study in central Spain found di-n-butyl phthalate (DBP) in all river water samples, with the highest contamination observed in the Manzanares river nih.gov. In the Pearl River Delta, the total concentrations of 14 PAEs in water samples ranged from 12.95 to 6717.29 ng/L nih.gov.

Lakes: Lakes also serve as reservoirs for phthalate esters. In Baiyang Lake, China, PAEs were detected in all samples, with total concentrations ranging from 1215 to 3014 ng/L in October 2020 and 1384 to 3399 ng/L in May 2021. Di-n-butyl phthalate (DBP) and di-isobutyl phthalate (DiBP) were the predominant compounds mdpi.com. A study of Asan Lake in Korea found total PE concentrations in water to be in the range of not detected (n.d.) to 2.29 μg/L epa.gov.

Marine Environments: Phthalate esters have also been detected in marine environments. A study on the Norwegian coast detected diisobutyl phthalate (DiBP) in 19% of blubber samples from various marine mammals nih.gov. Research in the Gulf of Mexico and the North Atlantic found that di-(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) were present in almost all water, sediment, air, and biota samples analyzed researchgate.net.

Table 1: Concentration of Isobutyl Phthalate Analogues and Other PAEs in Surface Water

| Location | Water Body Type | Phthalate Ester | Concentration Range |

|---|---|---|---|

| Baiyang Lake, China mdpi.com | Lake | Di-isobutyl phthalate (DiBP) | Predominant monomer |

| Baiyang Lake, China mdpi.com | Lake | Total PAEs | 1215 - 3399 ng/L |

| Middle-Lower Hanjiang River, China nih.gov | River | Total PAEs | 592 - 2750 ng/L |

| Kaveri River, India nih.gov | River | Total PAEs | 313 - 1640 ng/L |

| Asan Lake, Korea epa.gov | Lake | Total PAEs | n.d. - 2.29 µg/L |

| Pearl River Delta, China nih.gov | Estuary/River | Total PAEs | 12.95 - 6717.29 ng/L |

Due to their hydrophobic nature, many phthalate esters tend to adsorb to sediment and suspended particulate matter in aquatic environments. Consequently, concentrations of PAEs are often higher in sediments than in the overlying water column nih.govnih.gov.

In the middle-lower Hanjiang River, the total concentration of six PAEs in sediments ranged from 1.12 x 10³ to 6.61 x 10³ ng/g, which was higher than in the surface water nih.gov. Similarly, in the Sembrong River, Malaysia, concentrations of PAEs in sediments were in the range of 0.01-15.63 mg/kg, with di-n-butyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP) being the most abundant . In the Fengshan River system in Taiwan, total PAE concentrations in sediments ranged from 490 to 40,190 ng/g dry weight (dw) mdpi.com. A study in the Pearl River Delta found that the detection rates of diisobutyl phthalate (DiBP) in sediment samples ranged from 66.7% to 100% nih.gov.

Table 2: Concentration of Isobutyl Phthalate Analogues and Other PAEs in Sediments

| Location | Phthalate Ester | Concentration Range (ng/g dw) |

|---|---|---|

| Middle-Lower Hanjiang River, China nih.gov | Total PAEs | 1,120 - 6,610 |

| Pearl River Delta, China nih.gov | Di-isobutyl phthalate (DiBP) | Detected in 66.7-100% of samples |

| Pearl River Delta, China nih.gov | Total PAEs | 71.99 - 17,340.04 |

| Fengshan River, Taiwan mdpi.com | Total PAEs | 490 - 40,190 |

| Sembrong River, Malaysia | Total PAEs | 10,000 - 15,630,000 |

Wastewater treatment plants (WWTPs) are significant point sources of phthalate esters into the aquatic environment nih.gov. While WWTPs can remove a substantial portion of PAEs from wastewater, they are not completely eliminated, leading to their presence in both effluents and sludge.

In a study of five WWTPs in the Chaohu catchment, diisobutyl phthalate (DiBP) was found in significantly higher concentrations than other PAEs, with total PAE concentrations in influents ranging from 17.51–33.93 μg L⁻¹ in summer and 10.14–24.08 μg L⁻¹ in winter frontiersin.org. The removal efficiencies varied for different PAEs frontiersin.org. Another study investigating a WWTP in France found that DEHP was the major compound in wastewater at each treatment step (9 to 44 µg/L) and also the prevailing compound in sludge (72 µg/g) nih.gov. In sludge from a French WWTP, concentrations of di-iso-butyl phthalate (DiBP) were in the range of a few hundred nanograms per gram dry weight epa.gov.

Table 3: Concentration of Isobutyl Phthalate Analogues and Other PAEs in WWTPs

| WWTP Location | Matrix | Phthalate Ester | Concentration |

|---|---|---|---|

| Chaohu Catchment, China frontiersin.org | Influent (Summer) | Total PAEs | 17.51 - 33.93 µg/L |

| Chaohu Catchment, China frontiersin.org | Influent (Winter) | Total PAEs | 10.14 - 24.08 µg/L |

| Chaohu Catchment, China frontiersin.org | Effluent | Di-isobutyl phthalate (DiBP) | 3.04 - 5.92 µg/L |

| Marne Aval, France nih.gov | Wastewater | DEHP | 9 - 44 µg/L |

| Marne Aval, France nih.gov | Sludge | DEHP | 72 µg/g |

| France epa.gov | Sludge | Di-iso-butyl phthalate (DiBP) | a few hundred ng/g dw |

Detection and Distribution in Terrestrial Environments

The terrestrial environment is another major sink for phthalate esters, with contamination primarily originating from the application of sewage sludge, plastic mulching in agriculture, and atmospheric deposition nih.govresearchgate.net.

Phthalate esters are frequently detected in both agricultural and non-agricultural soils. The use of plastic films and sewage sludge as fertilizer in agriculture can lead to significant accumulation of PAEs in soil nih.govresearchgate.net.

In agricultural soils from the Czech Republic, di-n-butyl phthalate concentrations ranged from 0.01 to 2.48 mg per kg of dry matter pjoes.com. A study in coastal areas of South China found that the total concentration of 15 PAEs in soil samples ranged from 0.445 to 4.437 mg/kg mdpi.com. In topsoil from the JiangHan Plain in Central China, diisobutyl phthalate was detected at an average concentration of 144.2 ng/g over a whole year nih.gov. In urban soils from Beijing, China, the mean concentration of diisobutyl phthalate was 0.311 mg/kg dry weight nih.gov. After the application of sludge to an agricultural soil in the Paris area, an 8-fold increase in DEHP levels was observed in the surface horizon epa.gov.

Table 4: Concentration of Isobutyl Phthalate Analogues and Other PAEs in Soil

| Location | Soil Type | Phthalate Ester | Concentration Range |

|---|---|---|---|

| JiangHan Plain, China nih.gov | Topsoil | Diisobutyl phthalate (DiBP) | Average 144.2 ng/g |

| Beijing, China nih.gov | Urban Soil | Diisobutyl phthalate (DiBP) | 0.149 - 0.936 mg/kg dw |

| South China Coast mdpi.com | Agricultural Soil | Total PAEs | 0.445 - 4.437 mg/kg |

| Czech Republic pjoes.com | Agricultural Soil | Di-n-butyl phthalate (DBP) | 0.01 - 2.48 mg/kg DM |

Plants can absorb phthalate esters from the soil through their root systems and from the atmosphere through their leaves. The extent of bioaccumulation depends on the plant species, soil characteristics, and the specific phthalate compound.

A study in coastal South China detected PAEs in plant samples from all 37 sampling sites, with total concentrations ranging from 2.176 to 30.276 mg/kg mdpi.com. Di(2-Ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP) were the major PAEs found in all samples mdpi.com. Research on maize and cabbage fields with different years of film mulching showed that five different PAEs were detected in maize seeds and cabbage leaves. The content of DEHP in the crops exceeded the maximum residue limit for food after more than 10 years of mulching mdpi.com. While bioaccumulation of phthalate esters in the terrestrial food chain is generally considered limited due to biotransformation, the metabolic capability varies among species mst.dk.

Table 5: Concentration of PAEs in Terrestrial Flora

| Location | Plant Type | Phthalate Ester | Concentration Range (mg/kg) |

|---|---|---|---|

| South China Coast mdpi.com | Leafy Vegetables | Total PAEs | 2.176 - 30.278 |

| China mdpi.com | Maize seeds, Cabbage leaves | DEHP | Exceeded food safety limits after 10+ years of mulching |

Atmospheric Presence and Long-Range Transport Phenomena

Di-isobutyl phthalate (DIBP) is widely detected in various environmental compartments, including the atmosphere. Its presence in both indoor and outdoor air is a result of its extensive use in a multitude of commercial and consumer products, from which it can be released due to its semi-volatile nature.

Studies have consistently identified DIBP in the air and dust within homes and apartments. Research conducted between 2004 and 2011 in the U.S., Germany, Sweden, and Canada found DIBP in the air of nearly all residences sampled regulations.gov. In indoor environments, DIBP is found in both the gas phase and adsorbed to particulate matter, such as dust epa.govnih.govnih.gov. For instance, a study in Tianjin and Urumqi, China, measured significant concentrations of DIBP in house dust, which varied seasonally nih.gov. The concentration of DIBP in indoor environments can be influenced by factors such as indoor temperature and air change rates nih.govnih.gov.

In outdoor ambient air, DIBP is also a common constituent. A comprehensive study in Shanghai detected DIBP bound to PM2.5 particles, with concentrations ranging up to 1840 ng/m³. In this study, DIBP and its structural isomer di-n-butylphthalate (DBP) were the most predominant phthalates, collectively accounting for 79.4% of the total measured phthalate concentration aaqr.org.

The potential for long-range atmospheric transport of DIBP is a subject of some debate in the scientific literature. Some sources suggest that phthalate esters (PAEs) in general can be associated with particulate matter and undergo long-range transport, allowing them to impact remote areas far from their original source mdpi.comresearchgate.net. However, specific assessments of DIBP by the U.S. Environmental Protection Agency (EPA) conclude that it is not expected to be subject to long-range transport epa.gov. This is attributed to its chemical properties, which lead to rapid degradation in the atmosphere. The EPA estimates an indirect photochemical half-life of 27.6 hours for DIBP, indicating it breaks down relatively quickly epa.gov. A study in Sweden also concluded that long-range atmospheric transport did not appear to be a major factor for the presence of iso-phthalates in the Swedish environment diva-portal.org. While more volatile and persistent phthalates like DMP and DEP may have some transport potential, DIBP is expected to degrade more rapidly during atmospheric transit acs.org.

Atmospheric Concentrations of Di-isobutyl Phthalate (DIBP)

| Location | Matrix | Concentration Range | Notes | Source |

|---|---|---|---|---|

| Shanghai, China | PM2.5 | Up to 1840 ng/m³ | One of the most abundant PAEs detected. | aaqr.org |

| Tianjin & Urumqi, China | House Dust | 11.9 - 699.9 µg/g (for DEHP, with DIBP showing similar phenomena) | Concentrations showed seasonal variation. | nih.gov |

| Sapporo, Japan | Indoor Air & Dust | Detected in all 40 dwellings sampled. | Higher concentrations were generally found in dust compared to air. | epa.gov |

| Global | Indoor Air | Routinely found in studies across the U.S. and Europe. | Ubiquitous presence in indoor environments. | regulations.gov |

Elucidation of Environmental Release Pathways and Sources

The widespread environmental occurrence of Di-isobutyl phthalate (DIBP) is a direct consequence of its extensive use and subsequent release from a variety of sources. Since phthalate esters are not chemically bound to the polymer matrices they are added to, they can easily leach, migrate, or volatilize into the environment during a product's entire lifecycle—from manufacturing to disposal nih.goveuropa.euni.ac.rsmdpi.com.

Primary sources of DIBP release include:

Industrial Processes: DIBP is manufactured and processed for use in numerous industrial applications. The U.S. EPA identifies the manufacturing, processing, and industrial use stages as potential points of release to the environment epa.gov. Industries using DIBP include plastics production, adhesive and sealant manufacturing, boat construction, and the production of coatings and inks regulations.govregulations.govresearchgate.net. Releases can occur via industrial wastewater discharges or atmospheric emissions aaqr.orgepa.govepa.gov.

Consumer Products: A vast array of consumer products contains DIBP, acting as a continuous source of release into indoor and outdoor environments. Key product categories include:

Adhesives and Sealants: Used in construction and consumer products, with concentrations that can range from 30% to 60% by weight regulations.govregulations.gov.

Plastics and Rubber Products: DIBP is used as a plasticizer to impart flexibility and as a gelling aid regulations.govregulations.gov. This includes its use in polyvinyl chloride (PVC) products aaqr.org.

Paints, Inks, and Coatings: It serves as a plasticizer-solvent and a vehicle for pigment dispersion regulations.govresearchgate.net.

Building Materials: DIBP has been identified in materials like carpet tiles, likely from recycled content regulations.gov.

Waste Streams: The disposal of products containing DIBP is a major pathway for environmental contamination.

Landfills: Discarded plastics and other consumer goods slowly deteriorate in landfills, leading to the leaching of DIBP into landfill leachate, which can contaminate soil and groundwater regulations.govnih.gov.

Wastewater and Sewage Sludge: DIBP is commonly detected in municipal wastewater due to discharges from households and industries nih.govmdpi.comepa.gov. During wastewater treatment, the chemical can be partially removed, but a significant portion can be released in the final effluent or become concentrated in sewage sludge mdpi.comepa.govnih.gov. This sludge, if used as an agricultural fertilizer, can then contaminate soils mdpi.com.

Key environmental release pathways are summarized as:

Leaching and Abrasion: Direct leaching from products like plastic food packaging, medical devices, and building materials into liquids, food, or the surrounding environment nih.govni.ac.rsnih.gov. Abrasion of materials also releases particles containing DIBP epa.gov.

Volatilization: DIBP can slowly evaporate from products into the air, contributing to its presence in indoor and outdoor atmospheric environments researchgate.neteuropa.eu.

Wastewater Discharge: Release through industrial and municipal wastewater treatment plant effluents into rivers and coastal waters mdpi.comnih.goviwaponline.com.

Atmospheric Deposition: Phthalates present in the atmosphere can be deposited onto soil and water bodies nih.gov.

Primary Sources and Release Pathways of Di-isobutyl Phthalate (DIBP)

| Source Category | Specific Examples | Primary Release Pathway | Source |

|---|---|---|---|

| Industrial Manufacturing & Processing | Plastics production, Chemical manufacturing, Foundries, Transportation equipment manufacturing | Wastewater discharge, Air emissions | regulations.govepa.govregulations.govresearchgate.net |

| Consumer & Commercial Products | Adhesives, sealants, paints, printing inks, carpet, rubber products, some food packaging | Leaching, volatilization, abrasion | regulations.goveuropa.euregulations.govresearchgate.net |

| Waste Management | Landfills, Wastewater Treatment Plants (WWTPs) | Leachate from landfills, Effluent and sludge from WWTPs | regulations.govmdpi.comnih.govmdpi.com |

| Recycling Processes | Recycled plastics containing DIBP | Incorporation into new products, release during reprocessing | regulations.gov |

Biotic and Abiotic Transformation Pathways of Isobutyl Phthalate Analogues in Environmental Systems

Microbial Degradation Mechanisms

The primary mechanism for the removal of DIBP from the environment is microbial degradation. wikipedia.org A diverse range of microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and energy, breaking it down into simpler, less harmful substances. wikipedia.orgatamanchemicals.comatamankimya.com

Aerobic Biodegradation Pathways by Bacterial and Fungal Isolates

Under aerobic conditions, numerous bacterial and fungal species have demonstrated the ability to degrade DIBP. The degradation typically initiates with the hydrolysis of the ester bonds. researchgate.net

Bacterial isolates capable of degrading DIBP and its analogues include species from the genera Rhodococcus, Methylobacillus, and Agrobacterium. researchgate.netnih.govjmb.or.kr For instance, a strain of Rhodococcus sp. (JDC-11) isolated from sewage sludge was able to completely degrade 50 mg/L of dibutyl phthalate (B1215562) (DBP), a close analogue, within 24 hours. jmb.or.krfao.org The degradation pathway proceeds through the formation of monobutyl phthalate (MBP) and subsequently phthalic acid (PA). jmb.or.kr Similarly, Methylobacillus sp. V29b has been shown to degrade DBP, with the identified metabolic intermediates being monobutyl phthalate, phthalic acid, and pyrocatechol. nih.gov

Fungal species also play a significant role in the aerobic degradation of phthalates. Genera such as Aspergillus, Acremonium, Fusarium, Neurospora, and Trichoderma have been identified as effective degraders. researchgate.netnih.govresearchgate.netnih.gov A study using plastisphere fungi isolated from plastic waste in a mangrove area showed that Aspergillus and Acremonium isolates could effectively degrade DIBP over a 14-day incubation period, with one Aspergillus isolate achieving 75.57% degradation even under copper-induced stress. researchgate.net The proposed pathway for DBP degradation by Fusarium culmorum involves metabolism to malic and fumaric acids, which can be further mineralized to carbon dioxide and water. nih.gov

The general aerobic pathway for DIBP degradation is a two-step hydrolysis process, first to monoisobutyl phthalate (MIBP) and isobutanol, followed by the hydrolysis of MIBP to phthalic acid and another molecule of isobutanol. wikipedia.orgatamanchemicals.com The resulting phthalic acid is then catabolized by microbial dioxygenase enzymes, leading to the cleavage of the aromatic ring and subsequent entry into central metabolic pathways. researchgate.net

Anaerobic and Anoxic Biodegradation Processes

Under anaerobic or anoxic conditions, such as those found in sediments and sludge digesters, the biodegradation of DIBP also occurs, although often at a slower rate compared to aerobic conditions. nih.govoup.com The anaerobic degradation pathway for phthalate esters is believed to follow a similar initial hydrolytic sequence as the aerobic pathway. oup.com

The process begins with the hydrolysis of a phthalate diester to its corresponding monoester and alcohol. The monoester is then further hydrolyzed to form phthalic acid. oup.com Subsequently, the phthalic acid is mineralized by syntrophic methanogenic consortia, potentially via a benzoate (B1203000) degradation pathway. oup.com Studies on the anaerobic digestion of sludge have confirmed that phthalates like DBP are rapidly degraded under mesophilic anaerobic conditions. nih.gov While less is known about the specific microorganisms involved in anaerobic DBP degradation compared to aerobic ones, the process is a significant removal pathway in oxygen-depleted environments. oup.com

Enzymatic Hydrolysis and Characterization of Phthalate-Degrading Enzymes

The initial and rate-limiting step in the biodegradation of DIBP is the enzymatic hydrolysis of its ester bonds. wikipedia.orgatamanchemicals.comatamankimya.com This reaction is catalyzed by a class of enzymes known as carboxylesterases or lipases. mdpi.com These enzymes cleave the ester linkage, releasing the isobutyl alcohol side chains and phthalic acid. wikipedia.orgatamanchemicals.comatamankimya.com

The hydrolysis occurs in two steps:

Diisobutyl phthalate (DIBP) → Monoisobutyl phthalate (MIBP) + Isobutanol

Monoisobutyl phthalate (MIBP) → Phthalic acid + Isobutanol

Research has shown that enzymes like cutinase can efficiently degrade DBP. In one study, cutinase decomposed almost 80% of an initial 500 mg/L DBP concentration within 7.5 hours. nih.gov The primary metabolite identified was butyl methyl phthalate. nih.gov The effectiveness of these hydrolytic enzymes is crucial for the complete mineralization of the phthalate. Following hydrolysis, other enzymes, such as dioxygenases, are required to break open the stable aromatic ring of the resulting phthalic acid for further degradation. researchgate.netjmb.or.kr

Molecular and Genetic Basis of Microbial Degradation Pathways

The microbial capacity to degrade phthalates is encoded by specific genes, often organized in operons. koreascience.kr The key enzymes in the upper degradation pathway are the esterases that hydrolyze the ester bonds. The lower pathway involves the catabolism of phthalic acid.

A crucial enzyme in the aerobic degradation of phthalic acid is 3,4-phthalate dioxygenase. jmb.or.kr A partial sequence of the gene for this enzyme was successfully obtained from Rhodococcus sp. JDC-11, a bacterium efficient in degrading DBP. jmb.or.krfao.org This gene showed high homology to the large subunit of the phthalate dioxygenase from another Rhodococcus strain. fao.org In Methylobacillus sp. V29b, six genes associated with the degradation of phthalic acid have been identified, providing insight into the genetic foundation of its metabolic capabilities. nih.gov These genetic studies are fundamental to understanding the molecular mechanisms of DIBP biodegradation and for potential applications in bioremediation.

Photodegradation Kinetics and Identification of Photolysis Products in Aquatic and Atmospheric Phases

Photodegradation, or photolysis, is an abiotic process where light energy drives the transformation of chemical compounds. DIBP can undergo photodegradation when exposed to sunlight in both aquatic and atmospheric environments. wikipedia.orgatamanchemicals.comatamankimya.com This process contributes to its natural attenuation.

The direct photolysis of DIBP in water is generally slow. nih.gov However, the process can be significantly accelerated by the presence of photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO). ul.ie In one study, both TiO₂ and ZnO were effective in removing over 90% of DIBP in less than 25 minutes of treatment under UV irradiation. ul.ie The degradation of DIBP and the formation of intermediates were monitored, showing that monoisobutyl phthalate (MiBP) and phthalic acid (PA) were the main by-products of the photocatalytic process. ul.ie Phthalic acid was subsequently degraded completely after 60 minutes of photocatalysis. ul.ie

The primary products identified from the photodegradation of DIBP include phthalic acid, isobutyraldehyde, and other aldehydes. wikipedia.orgatamanchemicals.comatamankimya.com The reaction mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the DIBP molecule. ul.ie

| Photocatalyst | Irradiation Time | DIBP Removal Efficiency | Primary Intermediates | Reference |

|---|---|---|---|---|

| TiO₂ | < 25 minutes | > 90% | Monoisobutyl phthalate (MiBP), Phthalic Acid (PA) | ul.ie |

| ZnO | < 25 minutes | > 90% | Monoisobutyl phthalate (MiBP), Phthalic Acid (PA) | ul.ie |

Hydrolytic Degradation and Other Chemical Transformation Processes

Apart from microbial action and photolysis, DIBP can undergo abiotic chemical transformations in the environment, with hydrolysis being a primary pathway. wikipedia.orgatamanchemicals.comatamankimya.com

Chemical hydrolysis is the cleavage of the ester bonds by reaction with water. While this process occurs naturally, its rate is generally slow for phthalate esters under typical environmental pH and temperature conditions. researchgate.net The hydrolysis of DIBP, like its enzymatic counterpart, proceeds in two steps to form monoisobutyl phthalate and finally phthalic acid and isobutyl alcohol. wikipedia.orgatamanchemicals.com The rate of hydrolysis can be significantly influenced by pH, with increased rates under acidic or basic conditions. researchgate.net

Other abiotic transformation processes include oxidation. DIBP can be oxidized by reactive oxygen species like ozone that may be present in the environment. atamanchemicals.com This can lead to the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids. atamanchemicals.com

Influence of Environmental Factors on Degradation Rates and Pathways

The transformation and ultimate fate of isobutyl phthalate analogues, such as sodium isobutyl phthalate, in the environment are not static processes. They are dynamically influenced by a range of ambient environmental factors that can dictate both the speed (rate) and the nature of the chemical breakdown (pathway). The primary degradation routes include biotic processes, mainly microbial degradation, and abiotic processes like hydrolysis and photodegradation. wikipedia.org Key environmental variables such as pH, temperature, sunlight, and the presence of specific microbial communities play a critical role in determining the predominance and efficiency of these pathways.

Influence of pH

The pH of the environmental matrix, whether in water, soil, or sediment, is a master variable controlling the degradation of isobutyl phthalate analogues. It directly impacts the rate of chemical hydrolysis and significantly affects the metabolic efficiency of microbial populations responsible for biodegradation.

Abiotic Hydrolysis: The hydrolysis of the ester bond in phthalates is catalyzed by both acidic and basic conditions. The rate of this chemical breakdown is substantially slower at a neutral pH (around 7.0). researchgate.net Under alkaline conditions (pH > 8), base-catalyzed hydrolysis (saponification) can become a significant degradation pathway, often proceeding much faster than acid-catalyzed hydrolysis. researchgate.netnih.gov Conversely, acidic conditions (pH < 5) can also promote hydrolysis, though typically at a slower rate than in alkaline environments. researchgate.net

Biotic Degradation: Microbial degradation is highly sensitive to pH. Most bacterial and fungal species that are efficient phthalate degraders thrive under neutral to slightly alkaline conditions. Research on analogues like di-n-butyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP) has shown that optimal biodegradation occurs in soils with a pH between 6.0 and 8.0. researchgate.netnih.gov Extreme pH values, either highly acidic (pH < 4) or highly alkaline (pH > 9), tend to inhibit microbial activity, thereby reducing the rate of biodegradation. researchgate.netnih.gov For instance, one study determined the optimal pH for DBP degradation by the bacterium Stenotrophomonas acidaminiphila to be 7.5. nih.gov

Table 1: Effect of pH on the Degradation of Isobutyl Phthalate Analogues

This table summarizes findings from studies on structurally similar phthalates like Di-n-butyl phthalate (DBP) and Di-(2-ethylhexyl) phthalate (DEHP).

| pH Range | Predominant Process | General Effect on Degradation Rate | Optimal pH (for Biodegradation) | Reference |

| < 4.0 | Acid-Catalyzed Hydrolysis / Inhibited Biodegradation | Slow to Moderate; microbial activity is low. | - | researchgate.netresearchgate.net |

| 6.0 - 8.0 | Microbial Biodegradation | High to Maximum; optimal for most degrading microbes. | ~7.0 - 7.5 | researchgate.netnih.govnih.gov |

| > 8.0 | Base-Catalyzed Hydrolysis / Moderate Biodegradation | Moderate to High; chemical hydrolysis increases significantly. | - | researchgate.netnih.gov |

Influence of Temperature

Temperature is another critical factor that governs the kinetics of both chemical and biological reactions.

Abiotic Pathways: An increase in temperature generally accelerates the rate of abiotic processes like hydrolysis. researchgate.net Higher temperatures also increase the volatility and leaching rate of phthalates from materials like plastics, which can make them more available for degradation in surrounding media like air and water. wikipedia.org

Biotic Pathways: For microbial degradation, temperature affects enzyme activity and microbial growth rates. There is an optimal temperature range for the degradation of phthalates, which typically falls between 30°C and 40°C for many bacterial strains. nih.govmdpi.com For example, studies on Gordonia sp. showed high degradation efficiency for a mixture of phthalates in the temperature range of 30–34°C, with complete degradation achieved at 30°C after five days. nih.gov Similarly, the optimal temperature for DBP degradation by Stenotrophomonas acidaminiphila was found to be 37.2°C. nih.gov Temperatures below 20°C or above 40°C can significantly slow down or halt microbial metabolism, thereby reducing biodegradation rates. nih.govmdpi.com

Table 2: Optimal Temperatures for Biodegradation of Phthalate Analogues

Data is based on studies of various phthalate-degrading microorganisms.

| Microorganism / System | Phthalate Analogue Studied | Optimal Temperature (°C) | Degradation Time | Reference |

| Rhodococcus ruber YC-YT1 | DEHP | ~30 | 72 hours | mdpi.com |

| Gordonia sp. | DMP, DBP, DnOP | 30 - 34 | 5 days | nih.gov |

| Stenotrophomonas acidaminiphila | DBP | 37.2 | 48 hours | nih.gov |

| Compost-amended soil | DBP, DEHP | 30 | 9-15 days | researchgate.net |

Influence of Sunlight (Photodegradation)

Sunlight, particularly its ultraviolet (UV) component, can directly break down phthalate molecules in a process known as photolysis or photodegradation. This pathway is most relevant in surface waters and the atmosphere. wikipedia.orgwikiwand.com The presence of other substances, such as titanium dioxide (TiO₂) or humic acids, can act as photocatalysts, significantly accelerating the rate of photodegradation. nih.gov Studies on DBP have shown that it can be decomposed by UV light, with different byproducts forming compared to biotic pathways. nih.gov The efficiency of photodegradation can also be influenced by pH, with some studies on DBP showing the highest photocatalytic efficiency at neutral pH. researchgate.net

Influence of Other Environmental Factors

Microbial Consortia: The presence, diversity, and adaptation of microbial communities are paramount for biotic degradation. Environments with a history of phthalate contamination often harbor microorganisms that have evolved the enzymatic machinery, such as esterases, to break down these compounds. nih.gov

Salinity: In marine or estuarine environments, high salt concentrations can impact microbial activity. While some salt-tolerant (halotolerant) bacteria can degrade phthalates, high salinity can create osmotic stress and slow down the degradation rate for many non-adapted microorganisms. nih.gov

Humidity: In terrestrial and indoor environments, moisture availability is key. For example, the degradation of phthalates in house dust has been shown to increase significantly at elevated relative humidity (≥80% RH), as moisture activates both microbial and abiotic degradation processes. rsc.orgrsc.org

Advanced Analytical Methodologies for Trace Level Quantification and Metabolite Profiling of Phthalate Esters in Environmental Samples

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate and concentrate target analytes from intricate environmental matrices like water, sediment, and biota, thereby minimizing interference during instrumental analysis. nih.govnih.gov The choice of technique depends on the sample type, the physicochemical properties of the target phthalate (B1215562) esters, and the desired detection limits.

Liquid-Liquid Extraction (LLE) is a conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases. nih.govresearchgate.net For phthalate ester analysis in aqueous samples, organic solvents such as n-hexane, dichloromethane, or a mixture of n-hexane and ethyl ether are commonly used to extract the analytes from the water phase. nih.govnih.gov While established, LLE can be time-consuming and require large volumes of organic solvents. mdpi.com Innovations like emulsive liquid-liquid microextraction have been developed as more environmentally friendly alternatives. mdpi.com

Solid Phase Extraction (SPE) has become a predominant technique for preparing phthalate samples due to its efficiency, reduced solvent consumption, and high selectivity. nih.govmdpi.com In SPE, a liquid sample is passed through a solid adsorbent (the stationary phase) that retains the target analytes. The analytes are later eluted with a small volume of an appropriate solvent. nih.gov A variety of sorbents have been successfully used for phthalate extraction.

Common Sorbents : C18 is a widely used sorbent for retaining phthalate esters from aqueous samples. journals.co.za Other materials like polytetrafluoroethylene turnings have also been shown to be effective. nih.gov

Novel Adsorbents : Research has focused on developing new materials with higher adsorption capacity and selectivity. These include mesoporous silica-coated multiwalled carbon nanotubes and resin-based covalent organic frameworks (COFs), which have demonstrated high recovery rates (over 97% in water and beverage samples) and excellent reusability. mdpi.comworldscientific.com

Automation of SPE procedures can improve reproducibility and sample throughput by minimizing human variation. nih.gov

Table 1: Comparison of SPE Sorbents for Phthalate Ester Extraction

| Sorbent Material | Sample Matrix | Elution Solvent | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| Polytetrafluoroethylene | Water | Acetonitrile | 92.1 - 127.5 | nih.gov |

| Resin-based COFs | Water, Beverage | Not Specified | 97.93 - 100.56 | mdpi.com |

| C18 | Water | Methanol/Dichloromethane | Not Specified | journals.co.za |

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov A fused-silica fiber coated with a stationary phase is exposed to the sample, and analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net

Different fiber coatings are available, and the selection is crucial for efficient extraction. Polyacrylate (PA) and polydimethylsiloxane (PDMS) based fibers are commonly employed for phthalate analysis. researchgate.netnih.gov For instance, an 85 µm polyacrylate fiber has been used to determine six different phthalate esters in water samples, achieving detection limits in the low microgram-per-liter range. nih.gov The DVB/CAR/PDMS fiber, which combines polymeric and porous sorbent layers, has also shown a high extraction ability for various phthalates. nih.gov

Headspace SPME (HS-SPME) is a variation where the fiber is exposed to the vapor phase (headspace) above a liquid or solid sample. This technique is particularly useful for analyzing volatile and semi-volatile compounds in complex matrices like milk, vegetable oil, or wine, as it avoids direct contact between the fiber and non-volatile matrix components. scispace.comresearchgate.netnih.govacs.org Optimization of parameters such as extraction temperature, sample volume, and salt concentration is critical to the method's performance. nih.gov

Chromatographic Separation Technologies (Gas Chromatography, Liquid Chromatography)

Chromatography is essential for separating individual phthalate esters from the extracted mixture before detection. Gas Chromatography (GC) and Liquid Chromatography (LC) are the two primary techniques used.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile phthalates. The separation is typically performed on a capillary column. journals.co.za GC is frequently coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. nih.govepa.gov High injector temperatures (e.g., 320 °C) may be used to ensure the efficient transfer of higher molecular weight phthalates into the column. thermofisher.com

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is another powerful tool for phthalate analysis. mdpi.com It is often used for less volatile or thermally labile phthalates. Reversed-phase chromatography is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. acs.orgacs.orgnih.gov LC is almost always paired with a mass spectrometer (LC-MS) for the sensitive and selective detection of phthalates and their metabolites. acs.orgnih.gov

Mass Spectrometric Detection and Structural Elucidation (GC-MS, LC-MS/MS, ESI-MS)

Mass Spectrometry (MS) is the definitive detection technique for phthalate analysis due to its high sensitivity and ability to provide structural information for unambiguous compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for identifying and quantifying phthalates. oregonstate.edu In GC-MS, molecules are separated by GC and then ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint. epa.gov For trace-level quantification, selected ion monitoring (SIM) mode is often used, where the mass spectrometer is set to detect only a few characteristic ions, significantly enhancing sensitivity and reducing matrix interference. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity, making it ideal for analyzing complex environmental and biological samples. researchgate.net Electrospray Ionization (ESI) is a common ionization source used in LC-MS for phthalates. acs.orgacs.orgnih.gov Phthalates often form sodium adducts ([M+Na]+) during positive-mode ESI, which can be used for their selective detection. acs.org In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in both identification and quantification, even at very low concentrations. nih.govacs.org

Table 2: Performance of MS-based Methods for Phthalate Analysis

| Technique | Sample Matrix | Ionization Mode | Detection Limit | Reference |

|---|---|---|---|---|

| GC-MS (SPME) | Water | - | 0.006 - 0.17 µg/L | nih.gov |

| GC-MS/MS (SPME) | Bottled Water | - | 0.3 - 2.6 ng/mL | nih.gov |

| LC-ESI-MS | Sediments, Biota | ESI+ | Comparable to GC-MS | acs.orgacs.org |

Isotopic Tracing for Metabolic Pathway Elucidation and Quantitative Analysis

Isotope-based methods are powerful tools in the analysis of phthalates and their metabolites. They are used for both precise quantification and for studying the transformation and degradation pathways of these compounds.

Isotope Dilution Analysis is considered the gold standard for the accurate quantification of trace contaminants. nih.gov In this method, a known amount of a stable isotope-labeled analog of the target analyte (e.g., containing ¹³C or ²H) is added to the sample as an internal standard at the beginning of the analytical procedure. nih.gov Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and extraction and the same matrix effects during analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, a highly accurate and precise quantification can be achieved. nih.govnih.gov

Metabolic Pathway Elucidation involves using stable isotopes to trace the biotransformation of parent phthalate compounds. nih.gov Organisms can be exposed to isotope-labeled phthalates, and the resulting metabolites can be identified by tracking the isotopic signature using high-resolution mass spectrometry. nih.gov Furthermore, Compound-Specific Stable Isotope Analysis (CSIA) can be used to investigate degradation mechanisms in the environment. By measuring the changes in the natural isotopic ratios of carbon (δ¹³C) and hydrogen (δ²H) during a reaction, it is possible to distinguish between different degradation pathways, such as abiotic hydrolysis and aerobic biodegradation. researchgate.net

Mitigation Strategies for Analytical Contamination and "Phthalate Blank" Issues

A significant challenge in trace phthalate analysis is the high risk of background contamination, often referred to as the "phthalate blank". researchgate.netnih.gov Phthalates are ubiquitous in the laboratory environment, found in plastic items, solvents, and even indoor air, and can easily contaminate samples, leading to false positives or overestimated concentrations. researchgate.netmdpi.comchromres.com

Strict protocols are necessary to minimize this contamination:

Avoidance of Plastics : All contact with plastic materials must be avoided during sample collection, preparation, and analysis. This includes using glass pipettes, glass syringes, and avoiding plastic containers or pipette tips. thermofisher.comyoutube.com

Glassware Cleaning : All glassware must be scrupulously cleaned. This typically involves rinsing with high-purity solvents like acetone and hexane and often baking at high temperatures (e.g., 400 °C) to volatilize any organic contaminants. thermofisher.comcdc.gov

High-Purity Reagents : Using high-purity, "pesticide grade" or equivalent solvents and reagents is essential. Solvents can be a major source of contamination and should be checked by concentrating a volume and analyzing it as a blank. thermofisher.combiotage.com Cleaning solvents by passing them through aluminum oxide can further reduce contamination. nih.gov

Procedural Blanks : Analyzing procedural blanks (reagents taken through the entire sample preparation and analysis process without the sample matrix) with every batch of samples is crucial to monitor and subtract background contamination levels. researchgate.net

Laboratory Environment : Since laboratory air can be a primary source of contamination, sample preparation should be performed in a clean environment, potentially under a fume hood, to minimize exposure to airborne particles. researchgate.netnih.gov

By implementing these rigorous strategies, it is possible to reduce system contamination to levels that allow for the accurate measurement of trace phthalates in environmental samples. nih.gov

Environmental Remediation and Removal Technologies for Phthalate Esters from Contaminated Matrices

Efficacy of Conventional Wastewater Treatment Processes for Phthalate (B1215562) Abatement

Conventional wastewater treatment plants (WWTPs), which typically combine primary physical settling with secondary biological treatment (e.g., activated sludge), serve as a critical barrier against the release of phthalates into the aquatic environment. However, their efficacy in removing DIBP can be variable, depending on the plant's operational parameters and the specific treatment processes employed.

Removal of DIBP in these systems occurs through two primary mechanisms: sorption to sludge particles and microbial degradation. Due to its moderate water solubility and log Koc (soil organic carbon-water (B12546825) partitioning coefficient) of 2.67, DIBP exhibits a tendency to be partially removed through sorption to sludge. epa.gov Aerobic biodegradation is also a significant removal pathway. epa.gov

Research findings on DIBP removal efficiencies have shown a wide range. For instance, a municipal WWTP in France that utilizes a combination of decantation and an activated sludge tank reported a DIBP removal efficiency of 96.7%. epa.gov Another study noted 98% removal from the effluent of two WWTPs treating both domestic and industrial wastewater. epa.gov In contrast, other studies have reported lower and more inconsistent removal rates, ranging from 65% in some facilities to as low as -26% to 59% in others, suggesting that under certain conditions, DIBP can pass through treatment or even be released from the sludge. epa.gov One study investigating an anaerobic/anoxic/oxic (A²/O) biological reactor found that the removal rate for DIBP was 68.3% during the summer.

Table 1: Reported Removal Efficiencies of Diisobutyl Phthalate (DIBP) in Conventional Wastewater Treatment Plants

| Treatment Process | Influent Matrix | Reported Removal Efficiency (%) | Source(s) |

|---|---|---|---|

| Decantation + Activated Sludge | Municipal Wastewater | 96.7 | epa.gov |

| Domestic & Industrial WWTP | Wastewater | 98 | epa.gov |

| A²/O Biological Reactor | Municipal Wastewater | 68.3 (Summer) | |

| Various WWTPs | Wastewater | 65 | epa.gov |

Advanced Oxidation Processes (AOPs) for Phthalate Degradation

To address the limitations of conventional treatment, Advanced Oxidation Processes (AOPs) have been extensively studied. AOPs utilize highly reactive species, primarily the hydroxyl radical (•OH), to rapidly degrade recalcitrant organic compounds like phthalates into simpler, less toxic substances, and ultimately to CO₂ and H₂O.

Fenton Oxidation: The Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate hydroxyl radicals, has proven effective for DIBP degradation. A study dedicated to this process found that the primary factors influencing DIBP decomposition were pH, H₂O₂ concentration, and Fe²⁺ concentration. researchgate.nettandfonline.com Optimal degradation was achieved at a pH of 3. Under these conditions, with a molar ratio of [H₂O₂]:[Fe²⁺]:[DIBP] set to 5:5:1, a maximum removal of 87% of DIBP was accomplished within 30 minutes. researchgate.nettandfonline.com

Photocatalysis, Ozonation, and Sonolysis: While specific data for the photocatalysis and ozonation of DIBP are limited, extensive research on the closely related compound, dibutyl phthalate (DBP), demonstrates the high potential of these technologies.

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that produce hydroxyl radicals. Studies on DBP have shown that photocatalysis is a highly efficient degradation method, even at very low catalyst concentrations. asme.org The combination of photocatalysis with electrocatalytic oxidation has been shown to degrade 99.5% of DBP, achieving 87.7% Total Organic Carbon (TOC) removal. tandfonline.com

Ozonation: Ozone (O₃) can degrade phthalates either directly through molecular ozone attack or indirectly through the formation of hydroxyl radicals. The efficiency of ozonation is highly dependent on factors like pH, temperature, and ozone dosage. nih.gov For DBP, combining ozonation with a catalyst like zero-valent zinc (ZVZ) can significantly enhance degradation, with one study showing a 54.8% improvement compared to ozonation alone. nih.gov Similarly, an ozone-Granular Activated Carbon (GAC) process was found to be feasible for removing DBP from drinking water. researchgate.net

Sonolysis: This method uses high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the formation of hydroxyl radicals and the pyrolytic degradation of pollutants.

Table 2: Efficacy of Fenton Oxidation for Diisobutyl Phthalate (DIBP) Degradation

| Parameter | Optimal Condition | Result | Source(s) |

|---|---|---|---|

| pH | 3 | - | researchgate.nettandfonline.com |

Bioremediation Strategies in Contaminated Soil and Water Systems

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. It is considered a cost-effective and environmentally friendly approach for treating phthalate contamination.

Bioaugmentation involves introducing specific, pre-selected microbial strains or consortia with potent phthalate-degrading capabilities into a contaminated environment. Biostimulation, conversely, involves modifying the environment (e.g., by adding nutrients or oxygen) to stimulate the activity of indigenous microorganisms capable of degrading the target contaminant.

A notable study identified a bacterial strain, Sinomonas sp. S2, isolated from a smelter-contaminated area, capable of degrading short-chain phthalates, including DIBP. This strain was able to completely degrade DBP at a concentration of 400 mg·L⁻¹ within 24 hours. A subsequent bioaugmentation experiment using this strain on DBP-contaminated soil demonstrated its potential to promote the degradation of the phthalate in a real-world matrix. mdpi.com In slurry-phase bioreactors, bioaugmentation with microflora from effluent treatment plants has been shown to achieve 99% degradation of DnBP within 72 hours, demonstrating the efficacy of this approach in controlled systems. iwaponline.com

Immobilizing microbial cells on a solid support material offers several advantages over using free-cell suspensions, including higher cell densities, protection from toxic substances, enhanced stability, and easier separation from the treated effluent for reuse.

Table 3: Examples of Immobilized Microbial Systems for Phthalate Degradation

| Target Phthalate | Microbial Strain | Immobilization Matrix | System | Removal Efficiency | Source(s) |

|---|---|---|---|---|---|

| DEHP | Bacillus sp. | Sodium Alginate / CaCl₂ | MBR | 91.9% | tandfonline.com |

| DEHP | Pseudomonas amygdali | Sodium Alginate / CaCl₂ | SBR | Significantly enhanced | nih.gov |

Adsorption, Filtration, and Other Physical-Chemical Removal Methods

Physical-chemical methods are widely used for the removal of organic pollutants from water and are particularly effective for compounds like phthalates.

Adsorption: This process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). Activated carbon is a conventional and highly effective adsorbent due to its large surface area and porous structure. Studies on DBP have shown that its adsorption capacity on activated carbon in water can be as high as 16.39 mg/g. iwaponline.com However, the efficiency can be significantly reduced by the presence of other solvents like ethanol. iwaponline.com

Beyond conventional materials, novel adsorbents are being developed. A magnetic adsorbent (Fe₃O₄@SiO₂-R) functionalized with both hydrophobic and hydrophilic groups demonstrated an exceptionally high maximum adsorption capacity for DBP of 645.43 mg g⁻¹. It achieved removal efficiencies of 98.4%, 94.2%, and 88.7% in river water, municipal wastewater, and industrial wastewater, respectively. rsc.orgresearchgate.net Biochar, a carbon-rich material produced from biomass pyrolysis, has also been investigated as a low-cost adsorbent for phthalates.

Table 4: Adsorption Capacities of Various Adsorbents for Dibutyl Phthalate (DBP)

| Adsorbent | Adsorption Capacity (mg/g) | Matrix | Source(s) |

|---|---|---|---|

| Activated Carbon | 16.39 | Water | iwaponline.com |

| Magnetic Adsorbent (Fe₃O₄@SiO₂-R) | 645.43 | Water | rsc.orgresearchgate.net |

Filtration: Membrane filtration technologies, such as reverse osmosis (RO), nanofiltration (NF), and ultrafiltration (UF), act as physical barriers to separate contaminants from water. These pressure-driven processes have shown very high removal rates for various phthalates. Experiments testing RO, NF, and UF membranes on water containing a mix of phthalates (including DEP, DBP, and DEHP) demonstrated removal efficiencies ranging from 97.6% to nearly 99.9%. researchgate.net More advanced systems, such as a molecularly imprinted ultrafiltration membrane (MIUM) specifically designed for DBP, have achieved rejection rates as high as 92.87% under low-pressure conditions, showcasing the potential for highly selective and energy-efficient removal. bohrium.com

Interdisciplinary Research Perspectives and Future Directions in Sodium Isobutyl Phthalate Environmental Chemistry

Integration of "Omics" Technologies for Comprehensive Biodegradation Pathway Analysis (e.g., Metagenomics, Metabolomics)

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of how environmental pollutants are broken down by microorganisms. nih.gov These approaches provide a holistic view of the metabolic pathways and genetic machinery that enable bacteria and other microbes to tolerate and degrade complex chemicals like Di-isobutyl phthalate (B1215562) (DIBP).

Metabolomics, in particular, is crucial for identifying the intermediate products formed during biodegradation. By using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), researchers can trace the step-by-step transformation of the parent phthalate compound. researchgate.netsigmaaldrich.com For instance, studies on the biodegradation of low-molecular-weight phthalates by bacterial strains such as Paenarthrobacter sp. PH1 have demonstrated a common pathway. nih.gov The process typically begins with the hydrolysis of the diester (DIBP) into its monoester, Mono-isobutyl phthalate (MiBP), and subsequently into phthalic acid (PA). researchgate.net This central metabolite, phthalic acid, is then further degraded through various ring-cleavage mechanisms into simpler molecules that can enter the microorganism's central metabolic cycles.

Genomic and proteomic analyses complement these findings by identifying the specific genes and enzymes responsible for each degradation step. For example, researchers have identified intracellular esterase enzymes that are critical for the initial hydrolysis of phthalate esters. researchgate.netnih.gov By understanding the genetic basis of these pathways, scientists can identify novel microorganisms with high degradation potential and explore ways to enhance their efficiency for bioremediation purposes.

Table 1: Identified Metabolites in the Aerobic Biodegradation Pathway of DIBP

| Order | Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|---|

| 1 | Di-isobutyl phthalate (DIBP) | C16H22O4 | Parent Compound |

| 2 | Mono-isobutyl phthalate (MiBP) | C12H14O4 | First Hydrolysis Product |

| 3 | Phthalic Acid (PA) | C8H6O4 | Central Intermediate |

| 4 | Protocatechuic Acid | C7H6O4 | Ring-Cleavage Precursor |

This integrated "omics" approach allows for a comprehensive mapping of biodegradation networks, moving beyond simple degradation-rate studies to a deeper mechanistic understanding.

Development of Predictive Environmental Fate and Transport Models

Predictive environmental fate and transport models are essential computational tools used to estimate the movement and persistence of chemicals like DIBP in the environment. cdc.govepa.gov These models integrate a chemical's physical and chemical properties with site-specific environmental conditions to predict its distribution across different environmental compartments such as air, water, soil, and sediment. cdc.govup.pt

The primary purpose of these models is to forecast contaminant concentrations at potential exposure points and over time, which is critical for risk assessment and management decisions. epa.govalaska.gov The development of a robust model involves several key steps:

Defining Spatial and Temporal Scales: Establishing the boundaries of the system being modeled, whether it's a small contaminated site or a large watershed, and the timeframe for the prediction. up.pt

Quantifying Source Emissions: Identifying and measuring the rate at which the chemical is released into the environment.

Modeling Transport Processes: Using mathematical expressions to describe physical processes like advection, diffusion, and dispersion that move the contaminant. epa.govup.pt

Quantifying Transformation Processes: Accounting for chemical and biological degradation, which affects the contaminant's persistence. up.pt

For a semi-volatile organic compound like DIBP, models must consider its partitioning between soil/sediment and water, its potential for volatilization into the air, and its susceptibility to biodegradation. epa.gov The accuracy of these models depends heavily on the quality of the input data, including the chemical's properties (e.g., vapor pressure, water solubility) and site-specific parameters (e.g., soil type, groundwater velocity, temperature). alaska.gov While many models begin as qualitative or conceptual frameworks, they are refined into quantitative tools that can be calibrated and validated against field measurements to ensure their predictive value. up.ptalaska.gov

Table 2: Key Parameters in Environmental Fate and Transport Modeling for DIBP

| Parameter Category | Specific Parameters | Importance |

|---|---|---|

| Chemical Properties | Vapor Pressure, Water Solubility, Octanol-Water Partition Coefficient (Kow) | Determines partitioning between air, water, and soil/sediment. |

| Transport Processes | Advection, Diffusion, Dispersion | Governs the physical movement of the chemical through media. |

| Transformation Processes | Biodegradation Rate, Photolysis Rate, Hydrolysis Rate | Determines the persistence and breakdown of the chemical. |

| Environmental Conditions | Soil Organic Carbon Content, Temperature, pH, Water Flow Rate | Influences the rates of both transport and transformation processes. |

Global Harmonization of Environmental Monitoring and Risk Assessment Methodologies

The widespread use of phthalates has resulted in global human and environmental exposure. epa.govnih.gov However, the approaches to monitoring this exposure and assessing the associated risks vary significantly between countries and regulatory bodies. nih.gov This lack of consistency complicates efforts to understand global exposure trends and establish internationally recognized safety standards.

Global harmonization aims to standardize the methodologies used for:

Environmental Monitoring: Different countries have their own environmental monitoring and surveillance programs. For example, the U.S. Centers for Disease Control and Prevention (CDC) conducts the National Health and Nutrition Examination Survey (NHANES) to measure chemicals in the population, while similar programs exist in Canada and Europe. nih.govnih.govepa.gov Harmonizing sampling protocols, analytical methods, and the specific phthalate metabolites being measured would allow for more direct comparison of data across populations and regions.

Regulation: The regulatory status of specific phthalates differs globally. Some phthalates are banned or restricted in children's products in the United States and Europe, while regulations may be less stringent elsewhere. nih.govnih.gov Harmonized risk assessments can provide a scientific foundation for more consistent international regulations.

A systematic review of international biomonitoring data published between 2000 and 2023 highlighted significant regional differences in phthalate exposure, with some regions showing declining trends for certain phthalates while others show increases. nih.gov Such analyses underscore the need for standardized global data to accurately track trends, identify high-risk populations, and implement effective, harmonized public health interventions.

Q & A

Q. How can interdisciplinary teams address knowledge gaps in this compound’s environmental fate?

- Methodological Answer : Form consortia with toxicologists, environmental chemists, and modelers. Use shared databases (e.g., EPA’s CompTox Chemicals Dashboard) to collate physicochemical properties and degradation rates. Design mesocosm experiments to simulate real-world conditions (e.g., UV exposure, microbial activity). Publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.